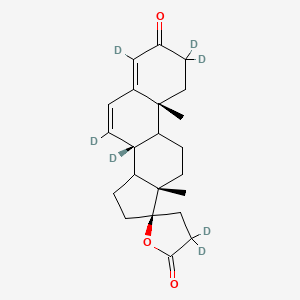

Canrenone-D7 (major)

Description

Significance of Deuterated Analogs in Modern Scientific Inquiry

Deuterated analogs are widely utilized across various scientific disciplines, including drug discovery, metabolism studies, environmental analysis, and proteomics symeres.commoravek.comsilantes.comresearchgate.netarkat-usa.orgresearchgate.netacs.org. The primary advantage of deuterium (B1214612) labeling lies in the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved more slowly than a carbon-hydrogen bond dovepress.comnih.govnih.govacs.org. This effect can influence the rate of metabolic reactions, potentially altering a compound's pharmacokinetic profile, such as increasing its half-life dovepress.comnih.govnih.gov. Beyond influencing metabolism, deuteration is invaluable for tracing metabolic pathways, determining bioavailability, studying drug interactions, and developing highly sensitive quantitative analytical methods symeres.commetsol.comresearchgate.netacs.org.

Rationale for Deuterium Incorporation into Steroidal Structures like Canrenone (B1668266)

The incorporation of deuterium into steroidal structures is particularly relevant for studying their complex metabolic pathways and pharmacokinetics arkat-usa.orgresearchgate.netnih.gov. Steroids undergo various enzymatic transformations in the body, and understanding these processes is crucial for evaluating their biological activity and potential interactions. Deuterium labeling at specific positions within the steroid core or side chains allows researchers to track the molecule through these transformations using mass spectrometry arkat-usa.orgnih.govnih.gov. This provides detailed insights into how the steroid is absorbed, distributed, metabolized, and excreted (ADME) metsol.comresearchgate.net. For steroids like Canrenone, which are often metabolites of other drugs or have significant biological activity, precise analytical methods are essential for accurate quantification in biological matrices.

Overview of Canrenone's Biochemical Relevance and the Investigative Advantages of Canrenone-D7

Canrenone is a biologically active steroid and a major metabolite of the potassium-sparing diuretic spironolactone (B1682167) nih.govwikipedia.orgyoutube.comdrugbank.comresearchgate.net. It functions primarily as a potent aldosterone (B195564) antagonist, competitively binding to mineralocorticoid receptors in the kidneys nih.govyoutube.compatsnap.comnih.gov. This action inhibits sodium reabsorption and promotes potassium excretion, influencing fluid balance and blood pressure nih.govpatsnap.com. Canrenone's biochemical relevance extends to its role in managing conditions such as primary hyperaldosteronism and edematous states associated with heart failure youtube.comdrugbank.comresearchgate.netmdpi.com.

The investigation of Canrenone's pharmacokinetics and metabolism necessitates robust analytical techniques for its accurate quantification in biological samples. Canrenone-D7 (major), a deuterium-labeled analog of Canrenone, is predominantly utilized as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS) medchemexpress.commedchemexpress.comsimsonpharma.comacanthusresearch.comesschemco.complos.orgplos.org. The strategic incorporation of seven deuterium atoms provides a distinct mass shift compared to unlabeled Canrenone, allowing for their simultaneous detection and quantification in a single analysis medchemexpress.comsimsonpharma.comacanthusresearch.comesschemco.com.

The advantage of using Canrenone-D7 as an internal standard lies in its chemical similarity to unlabeled Canrenone. It behaves analogously to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer, compensating for potential variations in sample processing and instrument performance moravek.comacs.org. This leads to more accurate and reliable quantification of endogenous or administered Canrenone in complex biological matrices like plasma plos.orgplos.org. Studies have successfully employed deuterated Canrenone (e.g., Canrenone-d6) as an internal standard for the quantitative analysis of Canrenone in plasma samples, demonstrating the utility of such labeled analogs in pharmacokinetic studies plos.orgplos.org.

While the "major" designation for Canrenone-D7 implies specific, intended sites of deuteration, the primary documented application highlights its value as a precisely mass-shifted analog for analytical purposes. Its use as an internal standard is critical for achieving the high level of accuracy and reproducibility required in quantitative analyses, enabling researchers to gain reliable data on Canrenone's behavior in biological systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H21D7O3 |

|---|---|

Molecular Weight |

347.5 |

Appearance |

Purity:99.1% HPLC; 99% atom DPale yellow solid |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment for Canrenone D7

Strategies for Regioselective Deuterium (B1214612) Incorporation into Complex Steroidal Frameworks

Regioselective deuteration in steroids is challenging due to the presence of multiple C-H bonds that could potentially undergo isotopic exchange. Achieving specificity at desired positions often involves carefully controlled reaction conditions, the use of specific catalysts, and the selection of appropriate precursor molecules snnu.edu.cnnih.gov. Hydrogen isotope exchange (HIE) is a common method for site-selective deuteration, often utilizing C-H bond functionalization catalyzed by various metals snnu.edu.cn.

Detailed Synthetic Routes and Reaction Mechanisms for Canrenone-D7

While a specific detailed synthetic route for Canrenone-D7 is not extensively described in the provided search results, general strategies for steroid deuteration and canrenone (B1668266) synthesis offer insights. Canrenone itself is synthesized through various routes, often starting from steroid precursors like 4-androstenedione. One described method involves ethynylation, hydrogenation, oxidation-cyclization, and bromination-debromination steps to form the canrenone structure google.com. Deuterium can be introduced during or after the formation of the steroid core.

Regioselective deuterium incorporation into steroids can be achieved through methods like enolate formation followed by quenching with a deuterated solvent such as methanol-D (CH3OD) frontiersin.org. Metal-catalyzed hydrogen isotope exchange, particularly palladium or iridium catalysis in the presence of deuterated solvents like D2O or deuterated acetic acid, has also been shown to achieve site-selective deuteration in various organic molecules, including steroids snnu.edu.cnacs.org. The specific positions of deuterium incorporation in Canrenone-D7 (major) are indicated by its synonym, which suggests deuteration at the 2, 4, 7, and 8 positions, as well as the 3' and 4' positions of the furan (B31954) ring: (2'R)-3',4'-dihydro-5'H-spiro[androst-4,6-diene-17,2'-furan]-3,5'-dione-2,2,4,4',4',7,8-D7 . This suggests that the synthetic route likely involves steps that facilitate exchange at these specific, potentially acidic or catalytically activated, hydrogen positions.

Identification of Precursor Molecules and Optimization of Deuteration Yields

The primary precursor for Canrenone-D7 synthesis is unlabeled canrenone (C22H28O3) esschemco.comacanthusresearch.com. Canrenone itself is a metabolite of spironolactone (B1682167) wikipedia.orgwikidoc.orgwikipedia.org. Therefore, a synthetic route could potentially start from spironolactone or its precursors and incorporate deuterium during the conversion to canrenone, or directly deuterate pre-formed canrenone.

Optimization of deuteration yields and regioselectivity is critical. This involves controlling factors such as the choice of deuterium source (e.g., D2O, deuterated solvents, D2 gas), catalyst (e.g., palladium, iridium), reaction temperature, time, and solvent snnu.edu.cnnih.govacs.org. The goal is to maximize deuterium incorporation at the desired positions while minimizing exchange at others, ensuring high isotopic enrichment and the correct deuteration pattern for the "major" isomer esschemco.com.

Physico-Chemical Verification Techniques for Deuterium Labeling Fidelity

Spectroscopic Analysis for Confirmation of Isotopic Purity (e.g., MS, NMR for D-content verification)

Mass Spectrometry (MS) is a primary technique for confirming the isotopic enrichment of Canrenone-D7. The incorporation of deuterium atoms increases the molecular weight of the compound. Canrenone has a molecular weight of 340.46 g/mol wikipedia.orgfishersci.ca. Canrenone-D7, with seven deuterium atoms (each adding approximately 1.0067 Da compared to hydrogen), has a molecular weight of approximately 347.50 g/mol esschemco.comsimsonpharma.com. High-resolution MS can accurately determine the molecular mass and the distribution of isotopologues (molecules with different numbers of deuterium atoms), allowing for the calculation of isotopic enrichment rsc.org. The unique mass difference between Canrenone-D7 and unlabeled canrenone is particularly useful when Canrenone-D7 is used as an internal standard in LC-MS/MS analysis nih.govresearchgate.netplos.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 2H NMR, is crucial for confirming the positions of deuterium incorporation and assessing isotopic purity at specific sites within the molecule Current time information in Bangalore, IN.rsc.org. In 1H NMR, signals corresponding to protons that have been replaced by deuterium will be significantly reduced or absent. 2H NMR directly detects deuterium nuclei, providing signals for the positions where deuterium has been successfully incorporated. The integration of peaks in NMR spectra can provide information about the percentage of deuterium at each labeled position rsc.org. Changes or shifts in NMR peaks can occur depending on the solvent used, which is an important consideration during analysis researchgate.netucla.edubiochromato.com.

Chromatographic Methods for Assessing Chemical Purity and Isotopic Integrity

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of Canrenone-D7 esschemco.comCurrent time information in Bangalore, IN.. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By using appropriate detection methods (e.g., UV detection, mass spectrometry), the purity of the synthesized Canrenone-D7 can be determined by analyzing the chromatogram for the presence and relative amounts of impurities researchgate.netcolab.wsnih.gov.

While chromatography primarily assesses chemical purity, when coupled with mass spectrometry (LC-MS or LC-MS/MS), it can also provide information about isotopic integrity. LC-MS allows for the separation of the labeled compound from any unlabeled or incorrectly labeled byproducts, and the mass spectrometer can then confirm the mass and isotopic composition of the separated components nih.govresearchgate.netplos.org. This hyphenated technique is powerful for simultaneously verifying chemical purity and isotopic enrichment.

Advanced Bioanalytical Methodologies Utilizing Canrenone D7 As an Internal Standard

Development and Validation of High-Sensitivity Quantitative Assays for Canrenone (B1668266) and its Metabolites

Developing high-sensitivity quantitative assays for canrenone and its metabolites is crucial for understanding their pharmacokinetics and disposition in biological systems. The use of a stable isotope-labeled internal standard like Canrenone-D7 is a key strategy to achieve the required accuracy, precision, and reliability for such assays aptochem.com. While specific details on the synthesis and "major" deuteration sites of Canrenone-D7 were not extensively detailed in the search results, deuterated internal standards, including Canrenone-d6 and Spironolactone-d7 (which could be used for canrenone analysis), have been employed in validated methods for quantifying canrenone and related compounds disclosurelog.co.ukresearchgate.netresearchgate.net.

The validation of these assays follows rigorous guidelines to ensure their suitability for intended use in preclinical studies ich.orgbiopharmaservices.comeuropa.euwalshmedicalmedia.comstanford.edu. This involves evaluating various performance parameters within the context of complex biological matrices.

LC-MS/MS is a widely utilized platform in bioanalysis due to its sensitivity, selectivity, and ability to quantify analytes in complex matrices wuxiapptec.comresearchgate.net. Canrenone and its metabolites are frequently quantified using LC-MS/MS methods, often employing stable isotope-labeled internal standards scielo.brscielo.brdisclosurelog.co.ukresearchgate.netresearchgate.netusp.br. The addition of Canrenone-D7 (or a related deuterated standard like Canrenone-d6 or Spironolactone-d7) to biological samples at an early stage of sample preparation helps to compensate for variations throughout the analytical process, including extraction efficiency, matrix effects, and ionization variability wuxiapptec.comkcasbio.comaptochem.com.

In LC-MS/MS methods for canrenone, chromatographic separation is typically achieved using reversed-phase columns with mobile phases consisting of water and organic solvents, often with acidic modifiers to improve peak shape and ionization scielo.brscielo.brresearchgate.netusp.brnih.gov. Detection is performed using a tandem mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard sciensage.inforesearchgate.net. The use of Canrenone-D7 allows for the monitoring of a distinct transition, separated from that of the endogenous canrenone, enabling accurate quantification even in the presence of interfering substances aptochem.comscielo.brscielo.br.

Several studies have reported validated LC-MS/MS methods for canrenone and spironolactone (B1682167) using deuterated internal standards, demonstrating good linearity, accuracy, and precision in plasma matrices scielo.brdisclosurelog.co.ukresearchgate.netresearchgate.netusp.br.

GC-MS/MS is another powerful technique used in the analysis of steroids, particularly for volatile and thermally stable compounds researchgate.netnih.gov. It involves the separation of analytes in the gas phase followed by detection using a mass spectrometer. GC-MS/MS is capable of providing high sensitivity and selectivity for steroid analysis researchgate.net. While GC-MS/MS is applied to steroid analysis, the search results did not provide specific examples of Canrenone-D7 being used as an internal standard in a GC-MS/MS method for the quantification of canrenone or its metabolites. The literature primarily highlights the application of LC-MS/MS with deuterated internal standards for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Rigorous Method Validation Parameters in Preclinical Bioanalysis

Validation of bioanalytical methods is a critical process to demonstrate that the method is reliable and suitable for its intended purpose ich.orgbiopharmaservices.comwalshmedicalmedia.comstanford.edu. The use of Canrenone-D7 as an internal standard plays a vital role in meeting the acceptance criteria for various validation parameters in preclinical bioanalysis. Key parameters evaluated include linearity, accuracy, precision, matrix effects, recovery, selectivity, and stability ich.orgbiopharmaservices.comeuropa.euwalshmedicalmedia.comstanford.eduresearchgate.netinnovareacademics.in.

Linearity establishes the relationship between the analyte concentration and the instrument response over a defined range ich.orgwalshmedicalmedia.cominnovareacademics.in. Bioanalytical methods utilizing Canrenone-D7 as an internal standard are validated to demonstrate linearity across the expected concentration range of canrenone and its metabolites in the biological matrix. Calibration curves, typically constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal analyte concentration, are used for this assessment disclosurelog.co.ukresearchgate.net. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable for linearity scielo.brresearchgate.netusp.brnih.govsciensage.info.

Accuracy measures the closeness of the experimentally determined concentration to the true nominal concentration ich.orgwalshmedicalmedia.cominnovareacademics.in. Precision assesses the reproducibility of the measurements ich.orgwalshmedicalmedia.cominnovareacademics.in. Both within-run (repeatability) and between-run (intermediate precision) accuracy and precision are evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ), using quality control (QC) samples prepared in the relevant biological matrix ich.orgwalshmedicalmedia.comstanford.edu. The presence of Canrenone-D7 helps to normalize the response, contributing to improved accuracy and precision, especially in complex matrices where variability can be high wuxiapptec.comkcasbio.comaptochem.com. Acceptance criteria for accuracy and precision are typically within ±15% of the nominal concentration, except for the LLOQ, where ±20% is often accepted ich.orgwalshmedicalmedia.com.

Studies involving the quantification of canrenone and spironolactone using deuterated internal standards have reported accuracy and precision values within these acceptable ranges in plasma scielo.brdisclosurelog.co.ukresearchgate.netresearchgate.netusp.br. For example, one method reported accuracy between 96.9-105.08% and precision (intraday and interday) between 0.89-10.51% for canrenone in plasma researchgate.net. Another study showed accuracy between 85% and 115% and precision below 10% RSD for canrenone in human plasma researchgate.netresearchgate.net.

Matrix effects refer to the influence of co-eluting components from the biological matrix on the ionization efficiency of the analyte and internal standard in the mass spectrometer wuxiapptec.comscispace.combiopharmaservices.com. Stable isotope-labeled internal standards like Canrenone-D7 are crucial for compensating for matrix effects because they are expected to experience similar ionization enhancement or suppression as the analyte wuxiapptec.comscispace.com. Matrix effects are typically evaluated by comparing the response of the analyte and internal standard in the presence of matrix extract to their response in a neat solution europa.eu. The variability of the internal standard-normalized matrix factor should be within acceptable limits, usually ≤ 15% disclosurelog.co.uk.

Recovery represents the efficiency of the sample preparation method in extracting the analyte and internal standard from the biological matrix biopharmaservices.comstanford.edu. By adding Canrenone-D7 to the samples before extraction, the internal standard accounts for any analyte loss during the sample preparation procedure kcasbio.comaptochem.com. Recovery is assessed by comparing the analytical response of extracted samples spiked before extraction to those spiked after extraction biopharmaservices.com. Reported recovery rates for canrenone from plasma using extraction methods have been shown to be within acceptable ranges, for instance, between 87.4% and 112.1% in one study scielo.brusp.br and a mean absolute recovery of 85.1% for canrenone and 86.7% for Canrenone-d6 in another disclosurelog.co.uk.

Selectivity is the ability of the method to unequivocally measure the analyte in the presence of other components in the sample, including endogenous substances, metabolites, and co-administered medications biopharmaservices.comeuropa.eustanford.eduinnovareacademics.in. The use of a stable isotope-labeled internal standard like Canrenone-D7, combined with the specificity of MS/MS detection, significantly enhances the selectivity of the method scielo.brscielo.br. Selectivity is evaluated by analyzing blank matrix samples from different sources to ensure no significant interference is observed at the retention times and m/z transitions of the analyte and internal standard europa.eu.

Assessing the stability of the analyte and internal standard in various conditions is a critical part of method validation to ensure the integrity of the results throughout the sample handling and analysis process biopharmaservices.comwalshmedicalmedia.comstanford.eduinnovareacademics.in. Stability profiling for Canrenone-D7 typically includes evaluating its stability in stock solutions, working solutions, and processed samples, as well as its stability in the biological matrix under different storage conditions (e.g., bench-top, freeze-thaw cycles, and long-term frozen storage) biopharmaservices.comstanford.eduinnovareacademics.in.

While specific stability data for Canrenone-D7 were not detailed in the search results, stability studies for canrenone and related deuterated internal standards (like Canrenone-d6 and Spironolactone-d7) in plasma have been reported disclosurelog.co.uk. These studies demonstrate the stability of the compounds under typical storage and handling conditions relevant to bioanalysis. For instance, Canrenone-d6 working solutions were found to be stable for at least 6 days at ~5°C in water disclosurelog.co.uk. Analyte stability in the matrix (canrenone) has been demonstrated for at least 141 days when stored at ~-20°C disclosurelog.co.uk. The stability of the internal standard is crucial to ensure that the analyte/internal standard ratio remains constant, thereby providing accurate quantification biopharmaservices.com.

Evaluation of Matrix Effects, Recovery, and Selectivity

Implementation of Canrenone-D7 in Multi-Analyte Bioanalytical Platforms

Multi-analyte bioanalytical platforms, often utilizing LC-MS/MS, are designed for the simultaneous quantification of multiple compounds in a single analytical run synnovis.co.uknih.gov. These platforms are particularly valuable in areas like steroid analysis, where numerous related compounds need to be measured to understand physiological pathways or assess drug metabolism synnovis.co.uknih.govnih.gov. Canrenone, being a steroid derivative and a metabolite of spironolactone, is frequently analyzed alongside other steroids wikipedia.orgresearchgate.net.

The implementation of Canrenone-D7 in such multi-analyte platforms leverages its properties as a stable isotope-labeled internal standard. In these methods, a cocktail of deuterated internal standards, including Canrenone-D7, is typically added to the biological samples at an early stage of sample preparation, such as during protein precipitation or liquid-liquid extraction wuxiapptec.comsynnovis.co.uknih.gov. This early addition ensures that the internal standard undergoes the same sample preparation steps as the analytes, effectively accounting for potential variations in recovery and matrix effects wuxiapptec.comscioninstruments.com.

In a multi-analyte LC-MS/MS method for the simultaneous determination of spironolactone and its active metabolite canrenone in human plasma, while estazolam was used as the internal standard for both analytes in one study, the principle of using an internal standard to improve accuracy and precision was demonstrated researchgate.netresearchgate.net. The development of methods for simultaneous quantification of multiple steroids, including canrenone, highlights the utility of multi-analyte platforms in steroid analysis synnovis.co.uknih.govnih.gov. The use of a cocktail of deuterated internal standards is a common strategy in these comprehensive steroid panels to enable simultaneous quantification synnovis.co.uknih.gov.

While specific detailed research findings solely focusing on the performance characteristics of Canrenone-D7 within a multi-analyte platform were not extensively detailed in the search results beyond its general use as a stable isotope-labeled internal standard in bioanalysis, the principles of using such standards in multi-analyte LC-MS/MS methods for steroids are well-established wuxiapptec.comresearchgate.netsynnovis.co.uknih.govnih.gov. The ideal stable isotope-labeled internal standard, like Canrenone-D7, co-chromatographs with the unlabeled analyte and is simultaneously measurable by mass spectrometry, providing a reliable reference for quantification .

The effectiveness of internal standards in improving method repeatability and accuracy, even in relatively simple analyses, underscores their crucial role in complex multi-analyte scenarios where matrix effects and sample preparation challenges are more pronounced scioninstruments.com. The development and validation of LC-MS/MS methods for simultaneous determination of multiple steroids demonstrate the feasibility and importance of using appropriate internal standards in such platforms synnovis.co.uknih.gov.

While specific data tables showing the performance of Canrenone-D7 across a panel of analytes were not directly found, the general application of stable isotope-labeled internal standards in multi-analyte steroid analysis by LC-MS/MS is well-documented synnovis.co.uknih.govnih.gov. These methods typically involve the use of multiple deuterated standards to cover a range of steroids with varying chemical properties.

Application of Canrenone D7 in Preclinical Metabolic Pathway Elucidation

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies using isolated enzyme systems and cells are fundamental in early drug discovery to assess metabolic stability and identify potential metabolites researchgate.netnih.govsrce.hrnuvisan.comlongdom.org. Canrenone-D7 is particularly useful in these settings.

Investigation of Canrenone-D7 Biotransformation in Isolated Hepatic Systems (e.g., microsomes, hepatocytes)

Liver microsomes and hepatocytes are widely used in vitro models to study hepatic metabolism, the primary site of drug biotransformation srce.hrnuvisan.comevotec.com. Microsomes, containing membrane-bound enzymes like cytochrome P450 (CYP), are often used to assess Phase I metabolism, while hepatocytes, representing intact cells, provide a more physiologically relevant model encompassing both Phase I and Phase II metabolic pathways nih.govsrce.hrnuvisan.comevotec.com. Incubating Canrenone-D7 with hepatic microsomes or hepatocytes from various species allows researchers to evaluate its metabolic stability by monitoring the depletion of the parent compound over time nih.govsrce.hrnuvisan.com. The use of deuterium (B1214612) labeling helps distinguish the metabolism of the administered Canrenone-D7 from endogenous canrenone (B1668266) or background noise during analytical measurements, typically performed using liquid chromatography-mass spectrometry (LC-MS/MS) nih.govnuvisan.comfrontiersin.org.

Characterization of Phase I and Phase II Metabolic Pathways

Deuterated compounds like Canrenone-D7 aid in characterizing the specific enzymatic pathways involved in metabolism. Phase I reactions often involve oxidation, reduction, or hydrolysis, while Phase II reactions typically involve conjugation with endogenous molecules like glucuronic acid or sulfate (B86663) srce.hr. By analyzing the metabolites formed after incubation with hepatic systems and comparing them to the structure of the parent Canrenone-D7, researchers can identify the sites of metabolic transformation. The presence of the deuterium label can influence reaction rates at or near the labeled positions, a phenomenon known as the kinetic isotope effect, which can provide insights into the rate-limiting steps of enzymatic reactions medchemexpress.commedchemexpress.comresearchgate.net.

Identification and Structural Elucidation of Novel Metabolites through Deuterium Tracing

Mass spectrometry is a powerful tool for identifying and elucidating the structure of metabolites longdom.orgnih.gov. When Canrenone-D7 is used as a tracer, its metabolites will retain some or all of the deuterium atoms, resulting in characteristic mass shifts compared to their unlabeled counterparts researchgate.net. This isotopic signature simplifies the identification of metabolites in complex biological matrices. By analyzing the fragmentation patterns of the deuterated metabolites using techniques like LC-MS/MS, researchers can deduce their structures and the specific metabolic transformations that occurred nuvisan.comfrontiersin.orgnih.gov. Deuterium tracing allows for the unambiguous identification of novel metabolites that might be present at low concentrations or co-elute with endogenous compounds.

In Vivo Metabolic Fate Investigations in Non-Human Animal Models

Tracer Studies to Assess Absorption, Distribution, Metabolism, and Excretion (ADME) of Canrenone Analogs

Administering Canrenone-D7 to non-human animal models (e.g., rats, mice, dogs) allows for comprehensive ADME studies erbc-group.comnih.govbioivt.com. By quantifying the concentration of Canrenone-D7 and its deuterated metabolites in various biological fluids (blood, plasma, urine, feces) and tissues over time, researchers can determine the rate and extent of absorption, how the compound distributes throughout the body, how it is metabolized, and how it is eliminated medchemexpress.comerbc-group.combioivt.comeuropa.eu. The deuterium label enables accurate quantification using mass spectrometry, even at low concentrations, and helps differentiate the administered dose from any endogenous canrenone or background signals medchemexpress.comresearchgate.net. These studies provide critical data on the pharmacokinetic profile of Canrenone-D7 and its analogs in a living system.

Enzymatic Biotransformation and Isozyme Characterization Assisted by Canrenone-D7

Understanding the enzymatic biotransformation of a drug candidate is a critical component of preclinical drug development. This process involves identifying the metabolic pathways the compound undergoes within a biological system and characterizing the specific enzymes, particularly cytochrome P450 (CYP) isozymes and other metabolizing enzymes, responsible for these transformations. This knowledge is essential for predicting potential drug-drug interactions, understanding variability in drug response, and identifying active or potentially toxic metabolites.

Canrenone-D7, a stable isotope-labeled derivative of canrenone, serves as a valuable tool in elucidating these complex enzymatic processes. The incorporation of seven deuterium atoms into the canrenone structure provides a distinct mass difference compared to the unlabeled compound and its metabolites. This mass difference is leveraged in mass spectrometry-based analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), which are routinely used in drug metabolism studies.

The primary utility of Canrenone-D7 in enzymatic biotransformation studies lies in its application as an internal standard and a tracer. As an internal standard, Canrenone-D7 is added to biological samples (e.g., plasma, urine, or incubation mixtures containing enzymes) at a known concentration. Its similar chemical properties to unlabeled canrenone ensure it undergoes comparable extraction and ionization processes during analysis. However, its distinct mass allows it to be easily differentiated from the endogenous compound and its metabolites in the mass spectrometer. This enables accurate quantification of canrenone and its metabolites in complex biological matrices, even at low concentrations.

Furthermore, deuterium labeling can influence the rate of enzymatic metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved more slowly than a carbon-hydrogen bond. splendidlab.com While this effect can alter the metabolic profile of the labeled compound compared to the unlabeled one, it can also provide insights into the rate-limiting steps involving C-H bond cleavage in the metabolic pathway. This property, combined with its use as a tracer, allows researchers to track the fate of the administered compound and identify potential metabolic products.

In the context of characterizing specific isozymes, Canrenone-D7 facilitates studies using in vitro systems, such as liver microsomes, recombinant enzymes (e.g., expressed human CYP isozymes), or isolated hepatocytes. By incubating unlabeled canrenone, often spiked with Canrenone-D7 as an internal standard, with these enzyme systems, researchers can identify the metabolites formed by specific enzymes. The analytical sensitivity and specificity provided by LC-MS with the labeled standard allow for the detection and quantification of even minor metabolites produced by individual isozymes.

For instance, canrenone is known to be metabolized by enzymes like CYP11B1 and CYP11B2, leading to hydroxylated products such as 11β-OH-canrenone and 18-OH-canrenone. nih.gov Microbial transformations also yield hydroxylated canrenone derivatives. researchgate.netnih.gov While specific data using Canrenone-D7 to pinpoint the exact isozyme responsible for every known canrenone metabolite from the search results is not available, the general approach involves using the labeled standard in incubations with different recombinant isozymes. By analyzing the metabolite profiles and formation rates using LC-MS, researchers can determine which isozyme(s) catalyze the formation of specific metabolites. The presence and quantification of the labeled parent compound and its labeled metabolites in these experiments, made possible by Canrenone-D7, are crucial for attributing metabolic activity to a particular enzyme.

The data obtained from such experiments typically involve chromatographic retention times and mass-to-charge ratio (m/z) values for the parent compound and its metabolites, both unlabeled and labeled. The mass difference introduced by the deuterium atoms in Canrenone-D7 (typically +7 Da compared to unlabeled canrenone) is observed in the corresponding labeled metabolites, confirming their origin from the labeled parent compound.

Below is an illustrative table demonstrating the type of analytical data that might be obtained in an LC-MS-based metabolism study utilizing Canrenone-D7:

| Compound | Expected Unlabeled m/z ([M+H]⁺) | Expected Labeled m/z ([M+H]⁺) | Representative Retention Time (min) | Notes |

| Canrenone | 341.4 | - | 6.7 | Parent compound |

| Canrenone-D7 | - | 348.4 | 6.7 | Internal Standard / Labeled Parent |

| Hydroxycanrenone | 357.4 | 364.4 | 5.1 | Potential hydroxylated metabolite |

| Dihydroxycanrenone | 373.4 | 380.4 | 4.5 | Potential dihydroxylated metabolite |

Note: The m/z values and retention times are illustrative and would vary depending on the specific metabolite structure, ionization mode, and chromatographic conditions.

By comparing the formation of unlabeled metabolites in the presence of different enzyme sources and correlating it with the disappearance of the unlabeled parent compound (quantified using the labeled internal standard), researchers can build a comprehensive picture of the metabolic pathways and the enzymes involved. The use of Canrenone-D7 significantly enhances the accuracy and reliability of these quantitative analyses, which are fundamental to characterizing enzymatic biotransformation and isozyme activity in preclinical studies.

Preclinical Pharmacological and Biochemical Investigations Involving Canrenone D7

Receptor Binding Assays Utilizing Canrenone-D7 as a Labeled Ligand (e.g., mineralocorticoid receptor interactions)

While Canrenone-D7 itself is not typically used as a labeled ligand in the traditional sense for determining binding affinities (a role usually filled by radiolabeled ligands), it plays a critical analytical role in studies evaluating the binding of unlabeled Canrenone (B1668266) or other compounds to receptors like the mineralocorticoid receptor (MR). In preclinical receptor binding assays, especially those involving complex biological samples or requiring high precision, mass spectrometry-based methods are increasingly employed for quantification. Canrenone-D7 serves as an internal standard in these methods to accurately quantify the amount of unlabeled ligand (e.g., Canrenone) bound to the receptor or present in the assay medium.

Preclinical investigations have characterized the interaction of Canrenone with the mineralocorticoid receptor. Canrenone acts as an antagonist of the mineralocorticoid receptor, competing with endogenous agonists like aldosterone (B195564) for binding wikipedia.orgnih.gov. Studies using reporter gene assays have shown that Canrenone can antagonize aldosterone-activated MR. For instance, in one study using U2-OS cells expressing full-length human MR, Canrenone demonstrated antagonistic activity against aldosterone with an IC50 of 0.28 µM fishersci.at. Eplerenone, another MR antagonist, showed a similar IC50 of 0.34 µM in the same assay fishersci.at. The potency of Canrenone as an antimineralocorticoid is reportedly greater than that of spironolactone (B1682167) wikipedia.org.

The following table summarizes the antagonistic activity of Canrenone and Eplerenone on aldosterone-activated MR in a reporter gene assay:

| Compound | Target | Assay Type | IC50 (µM) | Citation |

| Canrenone | Aldosterone-activated human MR | Reporter gene assay | 0.28 | fishersci.at |

| Eplerenone | Aldosterone-activated human MR | Reporter gene assay | 0.34 | fishersci.at |

In studies generating such quantitative data, Canrenone-D7 could be used as an internal standard in the analytical method (e.g., LC-MS/MS) used to quantify the concentration of unlabeled Canrenone in the assay samples, ensuring accurate determination of its potency.

In Vitro Enzyme Kinetic Studies and Inhibition Profiling in Biochemical Systems

Canrenone-D7's primary utility in enzyme kinetic studies and inhibition profiling lies in its role as an analytical standard for quantifying Canrenone or other relevant compounds involved in the enzymatic reactions. Accurate measurement of substrate, product, or inhibitor concentrations over time is fundamental to enzyme kinetics. Mass spectrometry-based methods, where Canrenone-D7 can serve as an internal standard, provide the necessary sensitivity and specificity for these measurements in complex biochemical systems.

Preclinical studies have indicated that Canrenone can inhibit various steroidogenic enzymes. These include enzymes such as 11β-hydroxylase, cholesterol side-chain cleavage enzyme, 17α-hydroxylase, 17,20-lyase, and 21-hydroxylase wikipedia.org. While Canrenone inhibits these enzymes, it is reported to be comparatively less potent in this regard than spironolactone wikipedia.org. In biochemical systems designed to study the activity and inhibition of these enzymes, Canrenone-D7 could be employed analytically to precisely quantify the concentration of Canrenone present, allowing for accurate determination of inhibition constants (Ki) and kinetic parameters.

Investigation of Canrenone-D7 in Cellular Models for Mechanistic Insights in Preclinical Settings

In cellular models used for preclinical investigations, Canrenone-D7 serves predominantly as an analytical tool for quantifying Canrenone or its metabolites within the cellular environment or the surrounding media. Understanding the cellular uptake, metabolism, and efflux of Canrenone is important for interpreting its effects in cell-based assays. Quantitative analysis using methods incorporating Canrenone-D7 as an internal standard allows for accurate determination of intracellular and extracellular concentrations of Canrenone.

Preclinical studies using cellular models have investigated the effects of Canrenone beyond its direct MR antagonism. For example, Canrenone has been shown to reduce platelet-derived growth factor (PDGF)-induced cell proliferation and motility in human hepatic stellate cells nih.govnih.gov. It also inhibits the activity of the Na+/H+ exchanger 1 induced by PDGF nih.gov. Furthermore, Canrenone can reduce transforming growth factor-β1-induced de novo synthesis of extracellular matrix components like procollagen (B1174764) type I/IV and fibronectin, and thrombin-induced hepatic stellate cell contraction nih.gov. These studies provide mechanistic insights into the potential antifibrogenic effects of Canrenone nih.gov. In such cellular studies, the use of Canrenone-D7 as an internal standard in analytical procedures would ensure the accurate quantification of Canrenone concentrations in the cellular milieu, supporting the interpretation of the observed cellular responses.

Role of Canrenone-D7 in Studying Steroidogenesis and Related Signaling Pathways in Non-Human Systems

Canrenone-D7 is valuable in preclinical studies using non-human systems to investigate steroidogenesis and related signaling pathways by enabling accurate quantification of steroid hormones and their precursors, as well as Canrenone itself. Canrenone is known to inhibit several enzymes involved in steroid hormone synthesis wikipedia.org. By using Canrenone-D7 as an internal standard in mass spectrometry-based methods, researchers can precisely measure changes in the levels of various steroids in response to Canrenone treatment in non-human models (e.g., animal tissues, primary cell cultures from animals).

Studies in non-human systems have explored the impact of mineralocorticoid receptor antagonists on steroidogenesis and related pathways. For instance, Canrenone inhibits the production of corticosterone, 18-hydroxydesoxycorticosterone, 18-hydroxycorticosterone, and aldosterone in a dose-dependent manner nih.gov. This inhibitory effect on the synthesis of key mineralocorticoids and glucocorticoids highlights Canrenone's interaction with steroidogenic pathways. While these studies primarily focus on the effects of Canrenone, the analytical accuracy provided by using Canrenone-D7 as an internal standard in the quantification of steroid metabolites and Canrenone in these complex biological systems is essential for obtaining reliable data on the modulation of steroidogenesis. Studies in animals have also utilized deuterated Canrenone (e.g., Canrenone-d6) as an internal standard for quantifying Canrenone and other metabolites in plasma, demonstrating its established role in the analytical support of preclinical animal studies ctdbase.org.

Advanced Research Applications and Future Directions for Canrenone D7

Contribution of Canrenone-D7 to Omics-Based Research in Preclinical Contexts (e.g., metabolomics, lipidomics)

Omics disciplines, including metabolomics and lipidomics, aim to comprehensively identify and quantify metabolites and lipids within biological systems to understand physiological and pathological states. While direct research on the biological effects of Canrenone-D7 itself in omics studies is not widely documented, its primary contribution lies in enabling accurate quantitative analysis of its unlabeled counterpart, Canrenone (B1668266), and related compounds within these complex studies. Deuterated standards like Canrenone-D7 are essential for precise quantification in mass spectrometry-based omics workflows. nih.govacs.org They help to account for matrix effects and variations during sample preparation and analysis, which are critical for obtaining reliable data in preclinical metabolomics and lipidomics research. nih.govbmuv.deumweltbundesamt.de By providing a stable internal standard, Canrenone-D7 facilitates the accurate measurement of endogenous or administered Canrenone and its metabolites in preclinical samples, contributing to a more accurate understanding of metabolic pathways and lipid profiles influenced by these compounds. colab.wsresearchgate.net

Methodological Innovations in Quantitative Bioanalysis Enabled by Deuterated Standards

Deuterated standards, such as Canrenone-D7, are pivotal in advancing quantitative bioanalysis, particularly when coupled with techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org The incorporation of stable heavy isotopes like deuterium (B1214612) into the analyte molecule provides an ideal internal standard for quantitative analysis. nih.govmedchemexpress.com This is because the labeled standard behaves almost identically to the unlabeled analyte during sample extraction and chromatographic separation but is distinguishable by mass spectrometry due to the mass difference introduced by the deuterium atoms. nih.gov This allows for accurate quantification even with variations in sample recovery or instrument response. nih.gov The use of deuterated standards like Canrenone-D7 in bioanalytical methods for quantifying compounds like spironolactone (B1682167) and canrenone in biological matrices such as plasma demonstrates their crucial role in developing sensitive and reliable analytical workflows. colab.wsresearchgate.net These methodological innovations are fundamental for accurate drug quantification, metabolite profiling, and pharmacokinetic studies in preclinical and clinical research. colab.wsresearchgate.netmedchemexpress.com

Development of Novel Preclinical Models and Assays Utilizing Canrenone-D7 as a Research Tool

While Canrenone-D7 is primarily recognized for its role as an analytical standard, its availability facilitates the development and validation of novel preclinical models and assays that require accurate quantification of Canrenone or its related compounds. In preclinical studies investigating the effects of Canrenone or spironolactone, validated bioanalytical methods employing Canrenone-D7 as an internal standard are essential for determining drug concentrations in various biological samples. colab.wsresearchgate.net This accurate quantification is necessary for establishing pharmacokinetic profiles, assessing exposure-response relationships, and understanding tissue distribution in preclinical models. colab.wsresearchgate.net Therefore, the availability and use of Canrenone-D7 indirectly support the development and application of these models and assays by providing the necessary analytical foundation for reliable data generation.

Q & A

Q. How can researchers determine the purity of Canrenone-D7 (major) in synthetic batches?

Methodological Answer: Purity assessment typically combines High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For HPLC, use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate, monitoring absorbance at 240 nm. For NMR, deuterated dimethyl sulfoxide (DMSO-d6) is recommended to resolve peaks related to deuterated positions. Cross-validation between methods ensures accuracy, as HPLC quantifies bulk purity, while NMR identifies structural integrity .

Q. What experimental protocols are recommended for detecting Canrenone-D7 (major) degradation products?

Methodological Answer: Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Analyze samples using LC-MS/MS with a Q-TOF detector to identify degradation pathways. Compare fragmentation patterns with reference standards to distinguish between major and minor degradation products .

Q. How should researchers optimize sample preparation for Canrenone-D7 (major) in biological matrices?

Methodological Answer: Use protein precipitation with acetonitrile (3:1 v/v) for plasma samples, followed by solid-phase extraction (SPE) using C18 cartridges. Assess matrix effects by spiking blank matrices with deuterated internal standards (e.g., Canrenone-D10) and comparing recovery rates (±15% acceptable). Validate using FDA bioanalytical guidelines for selectivity and sensitivity .

Q. What are the best practices for validating Canrenone-D7 (major) synthesis protocols?

Methodological Answer: Reproduce synthesis steps with three independent batches, analyzing intermediates via FT-IR and mass spectrometry. Compare yields and purity across batches using ANOVA to assess reproducibility. Document deviations >5% as critical process variables .

Q. How can researchers quantify Canrenone-D7 (major) in complex biological samples?

Methodological Answer: Develop a LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL. Use a gradient elution (water/methanol + 0.1% formic acid) and multiple reaction monitoring (MRM) transitions (e.g., m/z 341 → 253 for quantification). Validate precision (CV <15%) and accuracy (85–115%) per ICH M10 guidelines .

Advanced Research Questions

Q. How can contradictions in reported pharmacokinetic data for Canrenone-D7 (major) be resolved?

Methodological Answer: Perform cross-species studies (rodent, canine, primate) to evaluate species-specific metabolism. Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro hepatic clearance data (e.g., microsomal stability assays) with in vivo plasma concentration-time profiles. Discrepancies often arise from interspecies variability in CYP3A4/5 enzyme activity, which can be confirmed via recombinant enzyme assays .

Q. What strategies address conflicting data on Canrenone-D7 (major)’s tissue-specific distribution?

Methodological Answer: Employ whole-body autoradiography with radiolabeled [14C]-Canrenone-D7 in animal models. Quantify tissue-to-plasma ratios using scintillation counting and correlate with LC-MS/MS data. Contradictions may stem from differential perfusion rates or binding to tissue proteins, which can be tested via equilibrium dialysis .

Q. How should researchers design experiments to assess Canrenone-D7 (major)’s long-term stability in formulation?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor degradation using a stability-indicating HPLC method. Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Include lyophilized formulations to assess excipient interactions .

Q. What methodologies resolve discrepancies in Canrenone-D7 (major)’s receptor binding affinity?

Methodological Answer: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) to mineralocorticoid receptors. Compare with surface plasmon resonance (SPR) data to distinguish between nonspecific binding (entropy-driven) and specific interactions (enthalpy-driven). Contradictions often arise from buffer composition (e.g., ionic strength effects) .

Q. How can synergistic effects between Canrenone-D7 (major) and co-administered drugs be systematically analyzed?

Methodological Answer: Implement a factorial design experiment varying concentrations of Canrenone-D7 and partner drugs (e.g., spironolactone). Assess synergy via the Chou-Talalay combination index (CI <1 indicates synergy). Validate using RNA-seq to identify overlapping transcriptional pathways affected by the combination .

Guidelines for Reporting Findings

- Data Presentation : Use SI units and avoid embedding figures in text (submit separately). Label tables/figures numerically (e.g., Table 1, Figure 2A) .

- Discussion : Focus on resolving contradictions (e.g., species-specific metabolism) rather than repeating results. Contextualize findings against prior literature .

- Ethical Compliance : Disclose animal/cell line approvals and replicate primary literature methods with documented modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.